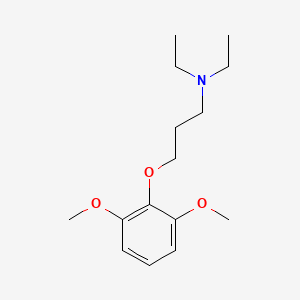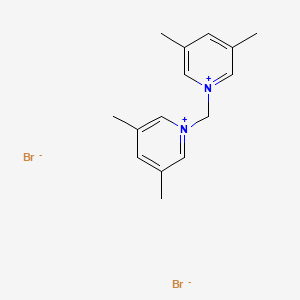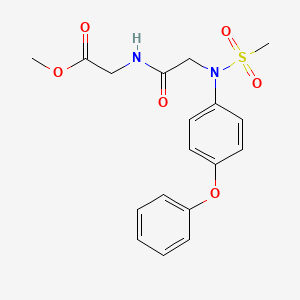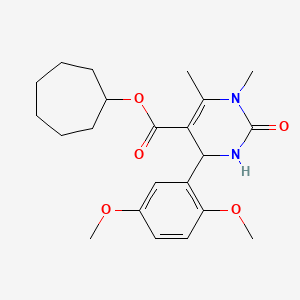![molecular formula C18H22N4O3S2 B4968022 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of a protein called PIM1 kinase, which plays a crucial role in the development and progression of various cancers and other diseases.
作用机制
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the ATP-binding site of PIM1 kinase, preventing its activation and subsequent downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been studied for its effects on other physiological processes. PIM1 kinase has been shown to play a role in the regulation of glucose metabolism and insulin signaling. 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been demonstrated to improve insulin sensitivity in obese mice, suggesting its potential use in the treatment of type 2 diabetes.
实验室实验的优点和局限性
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PIM1 kinase, reducing the potential for off-target effects. However, 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also has limitations, including its relatively short half-life and poor solubility in aqueous solutions.
未来方向
There are several potential future directions for research on 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective inhibitors of PIM1 kinase. Another area of research is the investigation of the effects of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide on other physiological processes, such as inflammation and immune function. Additionally, the potential use of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing investigation.
合成方法
The synthesis of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 6-methyl-4-pyrimidinethiol with 4-(1-pyrrolidinylsulfonyl)benzene-1,2-diamine, followed by the addition of 2-chloro-N-(4-(trifluoromethyl)phenyl)propanamide. The final product is obtained after purification using column chromatography.
科学研究应用
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. PIM1 kinase is overexpressed in various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM1 kinase activity has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy. 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been demonstrated to inhibit PIM1 kinase activity in vitro and in vivo, leading to the suppression of tumor growth in animal models.
属性
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-13-11-17(20-12-19-13)26-14(2)18(23)21-15-5-7-16(8-6-15)27(24,25)22-9-3-4-10-22/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWCPOWPLRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)



![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)

